Proscaline

Catalog No.
S689650
CAS No.
39201-78-0
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proscaline

CAS Number

39201-78-0

Product Name

Proscaline

IUPAC Name

2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3

InChI Key

HYWLMSUAZVDUFW-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1OC)CCN)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)CCN)OC

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine), CAS 39201-78-0, is a synthetic phenethylamine and a direct structural analog of mescaline, characterized by the replacement of the 4-methoxy group with a bulkier 4-propoxy chain [1]. In procurement contexts, it is primarily sourced as an analytical reference standard for forensic toxicology and as a highly specific pharmacological tool for neuroreceptor mapping. The extended alkoxy chain significantly alters the molecule's lipophilicity (XLogP3 = 1.7) and molecular weight (239.31 g/mol) compared to its parent compound, driving distinct pharmacokinetic and chromatographic behaviors [1]. For industrial and academic buyers, Proscaline represents a critical material for validating high-resolution mass spectrometry (HRMS) libraries and conducting structure-activity relationship (SAR) studies on the 5-HT2A receptor's lipophilic binding pocket.

Substituting Proscaline with more common phenethylamines like mescaline or its shorter-chain analog escaline compromises both analytical accuracy and pharmacological resolution. In forensic and toxicological screening, generic phenethylamine class standards cannot resolve the specific +28 Da mass shift and distinct chromatographic retention times caused by Proscaline's 4-propoxy group, leading to critical false negatives or misidentifications in LC-MS/MS workflows [1]. Furthermore, in neuropharmacological assays, mescaline fails as a functional substitute because it lacks the necessary lipophilic bulk to fully probe the 4-position cavity of the 5-HT2A receptor, resulting in drastically lower binding affinities and requiring significantly higher dosing volumes to achieve comparable in vivo behavioral responses [2]. Consequently, exact procurement of Proscaline is mandatory for precise SAR mapping and legally defensible analytical screening.

Analytical Mass Differentiation for Forensic HRMS

For forensic and toxicological screening, Proscaline provides a distinct analytical signature that prevents cross-identification with other phenethylamines. Proscaline possesses a molecular weight of 239.31 g/mol, creating a precise +28.05 Da mass shift compared to mescaline (211.26 g/mol) [1]. This mass difference, combined with an increased lipophilicity (XLogP3 = 1.7), ensures complete chromatographic resolution and distinct collision-induced dissociation (CID) fragmentation patterns in high-resolution mass spectrometry (HRMS) workflows [2].

Evidence DimensionMolecular mass and lipophilicity (XLogP3) for chromatographic separation
Target Compound DataProscaline: MW 239.31 g/mol, XLogP3 = 1.7
Comparator Or BaselineMescaline: MW 211.26 g/mol, lower lipophilicity
Quantified Difference+28.05 Da mass shift and extended retention time due to the propoxy aliphatic chain
ConditionsLiquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) and in silico property calculation

Forensic laboratories must procure the exact Proscaline reference standard to accurately calibrate retention times and prevent false-positive identifications of designer drugs in seized materials.

Handling and Formulation: Salt Form Stability

In laboratory procurement, selecting the correct chemical form of Proscaline is critical for reproducible dosing and long-term storage. While Proscaline freebase (CAS 39201-78-0) exists as an oil that is susceptible to oxidative degradation and difficult to weigh accurately, Proscaline hydrochloride (CAS 61367-69-9) is a stable crystalline solid . The hydrochloride salt provides superior shelf-life stability and reliable aqueous solubility, ensuring consistent molarity in stock solutions for both in vitro assays and in vivo injections.

Evidence DimensionPhysical state and handling stability
Target Compound DataProscaline hydrochloride (CAS 61367-69-9): Stable crystalline solid, easily soluble
Comparator Or BaselineProscaline freebase (CAS 39201-78-0): Oily liquid, susceptible to degradation
Quantified DifferenceTransition to the HCl salt enables accurate gravimetric measurement and extended shelf life without degradation
ConditionsStandard laboratory storage and stock solution preparation for biological assays

Procurement teams should specifically source Proscaline hydrochloride over the freebase to guarantee accurate dosing, minimize handling errors, and extend the shelf life of the reference material.

In Vivo Behavioral Potency (Head-Twitch Response Assay)

In murine models assessing 5-HT2A receptor-mediated behavioral responses, Proscaline demonstrates significantly higher potency than its shorter-chain analogs. Quantitative head-twitch response (HTR) assays reveal that Proscaline achieves an ED50 of 8.09 μmol/kg, whereas escaline requires 11.2 μmol/kg and mescaline requires 26.3 μmol/kg to elicit the same response [1]. This establishes Proscaline as approximately three times more potent than mescaline in vivo.

Evidence DimensionMedian effective dose (ED50) for Head-Twitch Response in C57BL/6J mice
Target Compound DataProscaline: 8.09 μmol/kg
Comparator Or BaselineMescaline: 26.3 μmol/kg; Escaline: 11.2 μmol/kg
Quantified DifferenceProscaline is ~3.25x more potent than mescaline and ~1.38x more potent than escaline
ConditionsIn vivo HTR assay in male C57BL/6J mice, calculated via nonlinear regression of biphasic dose-response data

Researchers can utilize lower doses of Proscaline to achieve robust 5-HT2A activation, minimizing vehicle-related artifacts and improving signal-to-noise ratios in behavioral pharmacology models.

Receptor Binding Affinity Enhancement (5-HT2A/2C)

The structural modification from a 4-methoxy group (mescaline) to a 4-propoxy group (Proscaline) fundamentally alters the molecule's interaction with serotonergic targets. In vitro binding assays demonstrate that extending the 4-alkoxy substituent in the scaline class increases 5-HT2A and 5-HT2C receptor binding affinities by up to 63-fold and 34-fold, respectively, compared to the mescaline baseline[1]. This enhanced affinity is driven by the propoxy chain's optimal fit within the lipophilic cavity of the receptor's binding pocket.

Evidence DimensionIn vitro binding affinity (Ki) enhancement at 5-HT2A and 5-HT2C receptors
Target Compound Data4-propoxy substituted scalines (Proscaline class) exhibit high-affinity binding
Comparator Or BaselineMescaline (4-methoxy substitution)
Quantified DifferenceUp to 63-fold increase in 5-HT2A affinity and 34-fold increase in 5-HT2C affinity relative to mescaline
ConditionsIn vitro binding assays using target-specific transfected cells expressing human 5-HT2A/2C receptors

Procuring Proscaline is essential for structural biologists and medicinal chemists aiming to probe the maximum steric bulk tolerance of the 5-HT2A receptor's 4-position binding site.

Forensic Toxicology and HRMS Library Calibration

Due to its distinct molecular mass (239.31 g/mol) and lipophilicity profile, Proscaline is an indispensable certified reference material for forensic laboratories. It is utilized to calibrate retention times and validate collision-induced dissociation (CID) fragmentation spectra in LC-HRMS/MS and GC-MS workflows, ensuring accurate differentiation from mescaline and escaline in novel psychoactive substance (NPS) screening[1].

Neuropharmacological 5-HT2A Receptor SAR Mapping

Proscaline's 4-propoxy substitution provides up to a 63-fold increase in 5-HT2A binding affinity compared to mescaline [2]. This makes it a critical pharmacological tool for structural biologists and medicinal chemists studying the steric boundaries and lipophilic tolerance of the 5-HT2A receptor's binding pocket, aiding in the rational design of novel serotonergic therapeutics.

In Vivo Behavioral Pharmacology Models

With an established Head-Twitch Response (HTR) ED50 of 8.09 μmol/kg in mice, Proscaline is highly suited for in vivo behavioral assays requiring a potent, non-alpha-methylated phenethylamine [3]. Its use allows researchers to achieve robust 5-HT2A-mediated behavioral outputs at lower doses than mescaline, reducing the risk of off-target effects or vehicle-induced stress in murine models.

XLogP3

1.7

LogP

1.7 (LogP)

UNII

99G781N5IO

Other CAS

39201-78-0

Wikipedia

Proscaline

Dates

Last modified: 04-14-2024

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